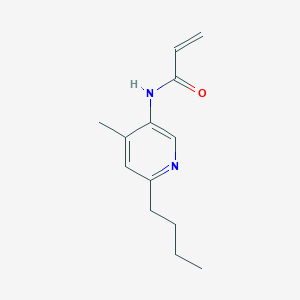
N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, commonly known as BM212, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that have been linked to a variety of physiological processes, including pain regulation, inflammation, and mood. By inhibiting FAAH, BM212 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's systems.
Mechanism of Action
BM212 works by inhibiting the enzyme N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, which is responsible for breaking down endocannabinoids. By inhibiting N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, BM212 increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of effects on the body's systems.
Biochemical and physiological effects:
BM212 has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that BM212 can reduce pain and inflammation, increase appetite, and improve mood. Additionally, BM212 has been shown to have potential as a treatment for conditions like epilepsy and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BM212 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, there are also limitations to using BM212 in lab experiments. Its potency and selectivity may make it difficult to use in certain experimental designs, and its effects on endocannabinoid levels may not be consistent across different animal models.
Future Directions
There are several potential future directions for research on BM212 and N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors more broadly. One area of interest is the development of more potent and selective N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors that can be used to study the role of endocannabinoids in different systems. Additionally, there is interest in exploring the therapeutic potential of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors for a range of conditions, including pain, inflammation, and mood disorders. Finally, there is a need for further research to better understand the mechanisms of action of N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors like BM212 and to identify potential side effects and limitations of their use.
Synthesis Methods
BM212 can be synthesized using a multi-step process that involves the reaction of various reagents with a starting material. The specific synthesis method used can vary depending on the desired purity and yield of the final product.
Scientific Research Applications
BM212 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(6-Butyl-4-methylpyridin-3-yl)prop-2-enamide inhibitors like BM212 can help to reduce pain, inflammation, and anxiety in animal models. Additionally, BM212 has been shown to have potential as a treatment for a range of conditions, including neuropathic pain, epilepsy, and mood disorders.
properties
IUPAC Name |
N-(6-butyl-4-methylpyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-6-7-11-8-10(3)12(9-14-11)15-13(16)5-2/h5,8-9H,2,4,6-7H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRTJDHDXXDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(C(=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)
![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)



![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)
![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)



![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

